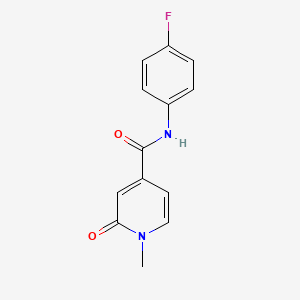
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as PHA-543613, is a small molecule drug that has been extensively studied in scientific research. It belongs to the class of compounds known as indenylamides and has been found to have potential therapeutic applications in a variety of diseases.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide is not fully understood. However, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune response. By inhibiting PDE4, this compound can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of tumors by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide is that it has been extensively studied in animal models and has shown promising results in a variety of diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different disease contexts.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide. One area of research is the development of more specific PDE4 inhibitors that can target specific isoforms of the enzyme. Another area of research is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases. Finally, there is a need for further research on the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide involves several steps, including the reaction of 2,3-dihydro-1H-indene with chloroacetyl chloride, followed by the reaction with 2-amino-3-methylpyridine-4-carboxylic acid. The resulting compound is then subjected to various purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-18-10-9-13(11-16(18)20)17(21)19(2)15-8-7-12-5-3-4-6-14(12)15/h3-6,9-11,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDXVNVJCSMTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methylbenzimidazol-2-yl)methyl]thiolan-3-amine](/img/structure/B6628714.png)

![1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6628726.png)






![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)
![3-[(5-Chlorofuran-2-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B6628790.png)

![N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)
